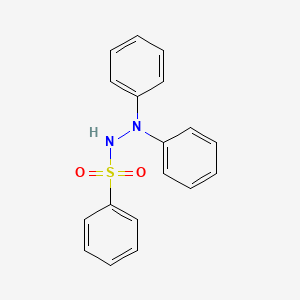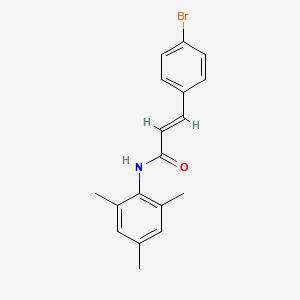
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It also inhibits the activity of protein kinase C (PKC) and the expression of vascular endothelial growth factor (VEGF). N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of tumors and reduce angiogenesis in animal models of cancer. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of endothelial cells. It has been found to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to be stable in various solvents and has a long shelf life. However, N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has low water solubility and requires the use of organic solvents for administration. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide also has low bioavailability and requires high doses for therapeutic efficacy.
Direcciones Futuras
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and anti-tumor properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be used in combination with other drugs to enhance its therapeutic efficacy. The mechanism of action of N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be further elucidated to understand its pharmacological effects. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can also be studied for its potential use in other disease models, such as cardiovascular disease and neurodegenerative diseases.
Conclusion
In conclusion, N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has gained significant attention in the field of scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low water solubility and low bioavailability. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several potential future directions for scientific research, including further study of its mechanism of action and potential use in other disease models.
Métodos De Síntesis
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with cyclohexyl hydrazine in the presence of a catalyst. Another method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate in the presence of a base. The yield of N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide synthesized using these methods is around 50-70%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of endothelial cells and reduce angiogenesis.
Propiedades
IUPAC Name |
N-cyclohexyl-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-9-8-11(14-15)12(16)13-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCUCGPIJMPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-Cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)